molecular formula C8H9NO5S B2701883 2-Hydroxy-5-methanesulfonamidobenzoic acid CAS No. 926243-08-5

2-Hydroxy-5-methanesulfonamidobenzoic acid

Cat. No.: B2701883
CAS No.: 926243-08-5
M. Wt: 231.22
InChI Key: BLKPCFNDGFDHEM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methanesulfonamidobenzoic acid is an organic compound with the molecular formula C8H9NO5S. It is known for its unique chemical structure, which includes a hydroxyl group, a methanesulfonamide group, and a benzoic acid moiety. This compound is used in various scientific research applications due to its distinctive properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methanesulfonamidobenzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methanesulfonamidobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-methanesulfonamidobenzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methanesulfonamidobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methanesulfonamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-methanesulfonamidobenzoic acid is unique due to the presence of both hydroxyl and methanesulfonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-hydroxy-5-(methanesulfonamido)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-15(13,14)9-5-2-3-7(10)6(4-5)8(11)12/h2-4,9-10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKPCFNDGFDHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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